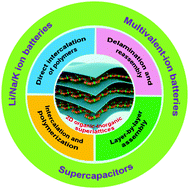Two-dimensional organic–inorganic superlattice-like heterostructures for energy storage applications
Energy & Environmental Science Pub Date: 2020-11-02 DOI: 10.1039/D0EE03206A
Abstract
Two-dimensional (2D) superlattices, assembled from vertically stacked inorganic 2D nanosheets, are a new class of artificial 2D materials of significant scientific and technological importance. The incorporation of an infinite number of organic molecules within these systems further provides unlimited possibilities for the design and synthesis of 2D organic–inorganic hybrid superlattices with predictable functionalities. Herein, the recent research progress in 2D organic–inorganic hybrid superlattices is summarized. Many facile strategies have been developed for the fabrication of 2D organic–inorganic hybrid superlattices, in which continuous organic layers are intercalated in the interlayer galleries of inorganic 2D nanosheets at an atomic/molecular scale. The advantages of these 2D superlattices are discussed for some typical energy storage applications, such as supercapacitors, lithium/sodium/potassium ion batteries, and multivalent-ion rechargeable batteries. The challenges and perspectives for future research are also outlined.


Recommended Literature
- [1] The enantiomers of syn-2,3-difluoro-4-aminobutyric acid elicit opposite responses at the GABAC receptor†
- [2] The synthesis of leukotrienes: a new class of biologically active compounds including SRS-A
- [3] A binuclear nickel complex with a short nickel–nickel bond
- [4] Contributions of methionine to recognition of trimethyllysine in aromatic cage of PHD domains: implications of polarizability, hydrophobicity, and charge on binding†
- [5] Peptide mass fingerprinting using isotopically encoded photo-crosslinking amino acids†
- [6] Platinum-containing heterometallic complexes in cancer therapy: advances and perspectives
- [7] Controllable TiO2 coating on the nickel-rich layered cathode through TiCl4 hydrolysis via fluidized bed chemical vapor deposition
- [8] Slow relaxation of the magnetization, reversible solvent exchange and luminescence in 2D anilato-based frameworks†‡
- [9] Palladium-catalyzed enantioselective C(sp2)–H arylation of ferrocenyl ketones enabled by a chiral transient directing group†
- [10] Rational design of ordered Pd–Pb nanocubes as highly active, selective and durable catalysts for solvent-free benzyl alcohol oxidation†










